molecular formula C37H74N2O2 B087082 N,N'-Methylenedistearamide CAS No. 109-23-9

N,N'-Methylenedistearamide

Cat. No.: B087082
CAS No.: 109-23-9
M. Wt: 579 g/mol
InChI Key: FTQWRYSLUYAIRQ-UHFFFAOYSA-N
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Description

N,N’-Methylenedistearamide, also known as methylenebis(stearamide), is an organic compound with the molecular formula C37H74N2O2. It is a white, waxy solid that is primarily used as a lubricant and release agent in various industrial applications. The compound is characterized by its high melting point and low solubility in water, making it suitable for use in high-temperature processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Methylenedistearamide is typically synthesized through the reaction of stearic acid with formaldehyde and ammonia. The process involves the following steps:

    Esterification: Stearic acid is first converted to stearoyl chloride using thionyl chloride.

    Amidation: The stearoyl chloride is then reacted with ammonia to form stearamide.

    Methylenation: Finally, stearamide is reacted with formaldehyde to produce N,N’-Methylenedistearamide.

Industrial Production Methods: In industrial settings, the production of N,N’-Methylenedistearamide often involves continuous processes to ensure high yield and purity. The reaction conditions are carefully controlled, with temperatures typically maintained between 100-150°C and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: N,N’-Methylenedistearamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amide groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

    Oxidation: Stearic acid and methylene bis(stearic acid).

    Reduction: Stearylamine and methylene bis(stearylamine).

    Substitution: Halogenated derivatives of N,N’-Methylenedistearamide.

Scientific Research Applications

N,N’-Methylenedistearamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a lubricant and release agent in the synthesis of polymers and other materials.

    Biology: Employed in the preparation of hydrophobic coatings and as a stabilizer in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.

    Industry: Utilized in the production of plastics, rubber, and other materials to improve processing and performance characteristics.

Mechanism of Action

The mechanism of action of N,N’-Methylenedistearamide is primarily based on its ability to form stable, hydrophobic layers on surfaces. This property makes it an effective lubricant and release agent. At the molecular level, the compound interacts with hydrophobic regions of other molecules, reducing friction and preventing adhesion.

Comparison with Similar Compounds

    N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polymer chemistry.

    N,N’-Ethylenebis(stearamide): Similar in structure but with an ethylene bridge instead of a methylene bridge.

    Stearamide: A simpler amide derivative of stearic acid.

Uniqueness: N,N’-Methylenedistearamide is unique due to its high melting point and excellent lubricating properties. Compared to similar compounds, it offers superior performance in high-temperature applications and provides better stability in various industrial processes.

Properties

IUPAC Name

N-[(octadecanoylamino)methyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(40)38-35-39-37(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,38,40)(H,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQWRYSLUYAIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059365
Record name Octadecanamide, N,N'-methylenebis-
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Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

109-23-9
Record name N,N′-Methylenebis[octadecanamide]
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Record name Octadecanamide, N,N'-methylenebis-
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Record name Octadecanamide, N,N'-methylenebis-
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Record name N,N'-methylenedistearamide
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Record name N,N'-METHYLENEBIS(STEARAMIDE)
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